An In-depth Technical Guide to 3-(4-methylpyrazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(4-methylpyrazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-methylpyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, outlines established synthetic routes, and explores its potential applications as a versatile building block in the development of novel therapeutic agents. The strategic combination of the pyrazole and benzaldehyde moieties offers a unique scaffold for interacting with various biological targets, making it a valuable tool for researchers in the pharmaceutical sciences.
Introduction: The Significance of Pyrazole-Benzaldehyde Scaffolds
The convergence of a pyrazole ring and a benzaldehyde functional group within a single molecular entity creates a scaffold with considerable potential in medicinal chemistry. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in a wide array of approved drugs.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5][6] The pyrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design.[1]
The benzaldehyde component serves as a crucial synthetic handle, enabling a variety of chemical transformations to build more complex molecular architectures.[7] The aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and condensations, providing a gateway to diverse compound libraries. Furthermore, benzaldehyde derivatives themselves have been investigated for various therapeutic applications, including as inhibitors of enzymes like aldehyde dehydrogenase.[8][9]
The specific isomer, 3-(4-methylpyrazol-1-yl)benzaldehyde, positions the reactive aldehyde group for further functionalization while presenting the substituted pyrazole ring for potential interactions with biological targets. This guide will delve into the specific properties and synthetic strategies for this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(4-methylpyrazol-1-yl)benzaldehyde is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O | Deduced from structure |
| Molecular Weight | 186.214 g/mol | Calculated |
| CAS Number | 1339353-78-4 | [Vendor Data] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |
Synthesis of 3-(4-methylpyrazol-1-yl)benzaldehyde
The synthesis of N-aryl pyrazoles, such as the target compound, is commonly achieved through cross-coupling reactions. The two most prevalent and effective methods are the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann-Type Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[10][11][12] In the context of synthesizing 3-(4-methylpyrazol-1-yl)benzaldehyde, this would involve the coupling of 4-methylpyrazole with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).
Caption: Ullmann-type synthesis workflow.
Experimental Protocol (Representative):
-
To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), 4-methylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 140 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-methylpyrazol-1-yl)benzaldehyde.
Rationale: The use of a ligand like L-proline can significantly improve the efficiency of the Ullmann coupling by stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[14][15][16] For the synthesis of the target molecule, this would typically involve the reaction of a pyrazole boronic acid or ester with a 3-halobenzaldehyde.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol (Representative):
-
In a reaction flask, combine 3-bromobenzaldehyde (1.0 eq), 4-methyl-1H-pyrazole-1-boronic acid (1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add a base, typically an aqueous solution of potassium carbonate or cesium carbonate (2.0 eq).
-
Use a solvent system such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Degas the reaction mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Rationale: The Suzuki-Miyaura coupling is often favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid reagents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyrazole rings, and the methyl group protons.
-
Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.9-10.1 ppm.[17]
-
Benzaldehyde Ring Protons: A complex multiplet pattern in the aromatic region (δ 7.4-8.0 ppm).
-
Pyrazole Ring Protons: Two singlets or narrow doublets in the aromatic region, likely between δ 7.5 and 8.5 ppm.
-
Methyl Protons (CH₃): A singlet in the upfield region, expected around δ 2.1-2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
-
Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, around δ 190-193 ppm.[18]
-
Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.
-
Methyl Carbon (CH₃): A signal in the upfield aliphatic region, typically around δ 12-15 ppm.
Mass Spectrometry: The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(4-methylpyrazol-1-yl)benzaldehyde scaffold is a valuable starting point for the synthesis of a wide range of potential drug candidates. The aldehyde functionality allows for its incorporation into various molecular frameworks through established synthetic transformations.
Lead Generation via Derivatization
The aldehyde group can be readily converted into other functional groups, leading to diverse libraries of compounds for high-throughput screening.
Caption: Derivatization pathways of the title compound.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines. This is a powerful method for introducing diverse side chains and modulating physicochemical properties.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of new functionalities.
-
Condensation Reactions: Condensation with hydrazines, hydroxylamines, or other nucleophiles can lead to the formation of hydrazones, oximes, and other heterocyclic systems, further expanding the chemical diversity.[19]
Target-Oriented Synthesis
The pyrazole moiety is a known binder to a variety of biological targets. For instance, pyrazole-containing compounds have been successfully developed as inhibitors of kinases, cyclooxygenase (COX) enzymes, and other proteins implicated in disease. By using 3-(4-methylpyrazol-1-yl)benzaldehyde as a core scaffold, medicinal chemists can design and synthesize focused libraries of compounds aimed at specific biological targets, leveraging the known binding properties of the pyrazole ring.
Conclusion
3-(4-methylpyrazol-1-yl)benzaldehyde is a strategically important heterocyclic compound with significant potential for application in drug discovery and development. Its straightforward synthesis via established cross-coupling methodologies, combined with the versatile reactivity of the aldehyde group, makes it an attractive building block for the creation of diverse chemical libraries. The inherent pharmacological relevance of the pyrazole nucleus provides a strong foundation for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this valuable chemical entity.
References
- Pharmacological Activities of Pyrazole and Its Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (URL not available)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. (URL not available)
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. (2022-10-01)
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05)
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL not available)
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023-04-25)
- What are the uses of benzaldehyde in the pharmaceutical industry? OctoPus. (2025-06-30)
- Review: biologically active pyrazole deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24)
- Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. (URL not available)
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC. (URL not available)
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (URL not available)
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. (2021-09-23)
- Suzuki cross-coupling reaction. YouTube. (2020-02-13)
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. (URL not available)
- Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Ullmann condens
- 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis. Chemicalbook. (URL not available)
- Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. (URL not available)
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (URL not available)
- Ullmann Reaction. Organic Chemistry Portal. (URL not available)
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. (URL not available)
- Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermedi
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. revistabionatura.com [revistabionatura.com]
- 12. Atomic-scale insight into the formation, mobility and reaction of Ullmann coupling intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. rsc.org [rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
